6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione
CAS No.: 109402-17-7
Cat. No.: VC20778941
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109402-17-7 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione |
| Standard InChI | InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2,(H2,14,15,16,17) |
| Standard InChI Key | BCSYSQVTCKMBMK-UHFFFAOYSA-N |
| SMILES | C1CCC2(C3=CC=CC=C3C1)C(=O)NC(=O)N2 |
| Canonical SMILES | C1CCC2(C3=CC=CC=C3C1)C(=O)NC(=O)N2 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
6,7,8,9-tetrahydro-2'H,5'H-spiro[benzoannulene-5,4'-imidazolidine]-2',5'-dione consists of a benzoannulene ring system with a spiro connection to an imidazolidine-dione unit. The compound has a spiro carbon atom that serves as the junction between these two distinct ring systems. This structural arrangement creates a three-dimensional configuration that is critical to its chemical properties and potential biological activities. The benzoannulene portion contains a partially saturated ring system, as indicated by the "tetrahydro" prefix, specifically at positions 6, 7, 8, and 9 .
The imidazolidine-dione component (also known as a hydantoin group) features a five-membered ring with two nitrogen atoms and two carbonyl groups at positions 2' and 5', constituting the characteristic structure that contributes to the compound's potential biological activity .
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that define its behavior in various environments. These properties have been compiled from available research data and are presented in Table 1.
Table 1: Physical and Chemical Properties of 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzoannulene-5,4'-imidazolidine]-2',5'-dione
The compound's moderate LogP value of 1.36360 suggests a balanced hydrophilic-lipophilic character, which may facilitate its penetration through biological membranes. The polar surface area (PSA) of 65.18000 indicates potential for good membrane permeability, which could be advantageous for pharmaceutical applications .
Structural Relationship to Similar Compounds
Comparison with Related Spiro Compounds
The structural features of 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzoannulene-5,4'-imidazolidine]-2',5'-dione share similarities with other spiro compounds that have demonstrated biological activities. Spiro compounds generally exhibit unique three-dimensional architectures that can lead to specific interactions with biological targets.
Similar compounds include spiro[benzo[a]acridine-12,4'-imidazolidine]-2',5'-dione derivatives, which have been synthesized through three-component reactions involving isatins and 2-naphthol . These related compounds differ in the aromatic portion but retain the imidazolidine-dione moiety, suggesting potential structural features important for biological activity.
Additionally, spiro[indolo-1,5-benzodiazepines] have been synthesized from 3-acetyl coumarins and evaluated for antianxiety properties, indicating the pharmaceutical relevance of spiro-fused heterocyclic systems . While structurally distinct from our target compound, they provide context for the potential utility of spiro-structured molecules in medicinal chemistry.
Synthesis and Chemical Transformations
Chemical Reactivity
The benzoannulene portion of the molecule may undergo typical reactions of partially saturated aromatic systems. Based on reactions of similar compounds like arylhimachalene derivatives, potential transformations might include electrophilic substitution reactions on the aromatic ring .
The imidazolidine-dione moiety likely exhibits reactivity patterns characteristic of hydantoins, including:
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Nucleophilic attack at the carbonyl carbons
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Alkylation or acylation at the nitrogen atoms
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Potential ring-opening under basic conditions
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Hydrogen bonding interactions through the NH and C=O groups
Research Perspectives and Future Directions
Computational Insights
Computational studies could provide valuable insights into the three-dimensional structure, electronic properties, and potential binding interactions of 6,7,8,9-tetrahydro-2'H,5'H-spiro[benzoannulene-5,4'-imidazolidine]-2',5'-dione. Similar approaches have been used to study related compounds like benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, where molecular docking and dynamics studies were conducted to understand binding patterns and stability of protein-ligand complexes .
Such computational approaches could help identify potential biological targets and guide the design of derivatives with enhanced properties for specific applications.
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